molecular formula C18H20ClNO2 B5831206 N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B5831206
M. Wt: 317.8 g/mol
InChI Key: PWKLWNIFUMJHAF-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl group and a trimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 2,3,5-trimethylphenol.

    Formation of Intermediate: The 4-chloro-2-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-2-methylphenyl)chloroacetamide.

    Coupling Reaction: The intermediate N-(4-chloro-2-methylphenyl)chloroacetamide is then reacted with 2,3,5-trimethylphenol in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Continuous flow processes: To ensure consistent quality and yield.

    Purification steps: Such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetic acid.

    Reduction: Formation of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)ethylamine.

    Substitution: Formation of N-(4-methoxy-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)ethanamide
  • N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)propionamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl and phenoxy rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-11-7-12(2)14(4)17(8-11)22-10-18(21)20-16-6-5-15(19)9-13(16)3/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKLWNIFUMJHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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